molecular formula C8H19NO B12667105 1-(Pentylamino)-2-propanol CAS No. 41063-36-9

1-(Pentylamino)-2-propanol

Katalognummer: B12667105
CAS-Nummer: 41063-36-9
Molekulargewicht: 145.24 g/mol
InChI-Schlüssel: GJLXSQMDBRASLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Pentylamino)-2-propanol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a pentylamino group attached to a propanol backbone

Vorbereitungsmethoden

The synthesis of 1-(Pentylamino)-2-propanol can be achieved through several routes. One common method involves the reaction of 2-propanol with pentylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.

Analyse Chemischer Reaktionen

1-(Pentylamino)-2-propanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and various catalysts. Reaction conditions often involve specific temperatures and pH levels to optimize product formation.

Wissenschaftliche Forschungsanwendungen

1-(Pentylamino)-2-propanol has found applications in several scientific research areas:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism by which 1-(Pentylamino)-2-propanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

1-(Pentylamino)-2-propanol can be compared with other amino alcohols, such as 1-(Butylamino)-2-propanol and 1-(Hexylamino)-2-propanol. While these compounds share similar structures, the length of the alkyl chain can influence their chemical properties and reactivity. This compound is unique due to its specific balance of hydrophobic and hydrophilic properties, making it suitable for a range of applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure allows it to participate in diverse reactions and applications, making it a valuable subject of ongoing research.

Eigenschaften

CAS-Nummer

41063-36-9

Molekularformel

C8H19NO

Molekulargewicht

145.24 g/mol

IUPAC-Name

1-(pentylamino)propan-2-ol

InChI

InChI=1S/C8H19NO/c1-3-4-5-6-9-7-8(2)10/h8-10H,3-7H2,1-2H3

InChI-Schlüssel

GJLXSQMDBRASLW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCNCC(C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.